Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Catalog No.
S12486876
CAS No.
609796-80-7
M.F
C33H36N2O6S
M. Wt
588.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phen...

CAS Number

609796-80-7

Product Name

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-tert-butylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C33H36N2O6S

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C33H36N2O6S/c1-7-9-19-40-24-16-12-22(13-17-24)27(36)25-26(21-10-14-23(15-11-21)33(4,5)6)35(30(38)28(25)37)32-34-20(3)29(42-32)31(39)41-18-8-2/h8,10-17,26,36H,2,7,9,18-19H2,1,3-6H3/b27-25+

InChI Key

XERIAUFIURQDHM-IMVLJIQESA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)(C)C)O

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)(C)C)/O

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound characterized by its unique structural features. This compound contains an allyl group, which is a vinyl group (−CH=CH2) attached to a methylene bridge (−CH2−), making it part of the allylic compounds family. The presence of various functional groups, such as the butoxybenzoyl and pyrrol moieties, contributes to its potential biological activity and applications in medicinal chemistry.

Allylic compounds like Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate are known to undergo several types of reactions:

  • Allylic Substitution: The compound can participate in nucleophilic substitution reactions at the allylic position, where the allyl group can be replaced by nucleophiles under appropriate conditions.
  • Allylic Oxidation: This reaction typically involves the conversion of allylic C-H bonds into alcohols or other functional groups, often using oxidizing agents like selenium dioxide or peroxides .
  • Ene Reactions: These reactions involve the addition of a nucleophile to an alkene, which can be facilitated by the presence of an allyl group .

The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be approached through several methods:

  • Allylation Reactions: Utilizing allyl halides or allylic alcohols in reactions with suitable nucleophiles can yield this compound. For example, palladium-catalyzed allylation methods are effective for introducing the allyl group into various substrates .
  • Condensation Reactions: The synthesis may involve condensation reactions between thiazole derivatives and other aromatic compounds containing functional groups that can react under acidic or basic conditions.
  • Multi-step Synthesis: Given its complexity, a multi-step synthetic route involving protection and deprotection strategies might be necessary to construct the desired molecular architecture.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: Similar compounds have been explored for use as herbicides or fungicides due to their biological activity.
  • Material Science: The unique properties of allylic compounds make them suitable for use in polymers or as additives in materials science.

Interaction studies involving Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Receptor Binding Assays: Investigating whether this compound binds to specific receptors involved in disease pathways could highlight its therapeutic potential.
  • Metabolic Studies: Examining how this compound is metabolized in biological systems can inform about its pharmacokinetics and safety profile.

Several compounds share structural similarities with Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate:

Compound NameStructural FeaturesBiological Activity
Allyl butyrateSimple ester with an allyl groupFlavoring agent; potential antimicrobial properties
Allyl phenolHydroxyl group on an allyl structureAntimicrobial; used in fragrances
Diallyl phthalatePhthalate ester with two allyl groupsUsed in polymer production; potential cytotoxicity

Uniqueness

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate stands out due to its complex multi-ring structure and diverse functional groups that may enhance its reactivity and biological efficacy compared to simpler allylic compounds. Its ability to engage in multiple

Allyl Esterification Optimization in Thiazole Ring Formation

The allyl ester moiety at the 5-position of the thiazole ring is introduced via two primary methods: pre-functionalization of the thiazole carboxylic acid or late-stage coupling with allyl alcohol.

Method 1: Pre-Functionalized Thiazole Synthesis

The thiazole core is synthesized from a substituted thioamide and a propargyl alcohol derivative under Ca(OTf)₂ catalysis, as demonstrated in analogous systems. This one-pot protocol generates the thiazole ring with an embedded carboxylic acid group, which is subsequently esterified. For example, reacting 4-methylthiazole-5-carboxylic acid with allyl bromide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane achieves 85–90% conversion to the allyl ester. Key optimization parameters include:

ParameterOptimal ConditionYield Impact
CatalystCa(OTf)₂+15% vs. BF₃·OEt₂
SolventToluene78% vs. 62% (H₂O)
Temperature80°C90% vs. 70% (25°C)
Allyl Alcohol Equiv1.288% vs. 75% (1.0)

Method 2: Palladium-Catalyzed Direct Esterification

Transition metal catalysis enables direct coupling between thiazole carboxylic acids and allyl alcohols. Using Pd(II)/sulfoxide catalysts, allylic C–H oxidation achieves E-selective esterification with 82–89% yield and ≥10:1 E:Z ratio. This method avoids pre-activation of the acid but requires stringent exclusion of moisture.

Pyrrole Core Construction via [3+2] Cycloaddition Approaches

The 2,5-dihydro-1H-pyrrol-1-yl subunit is assembled through a regioselective [3+2] cycloaddition between a nitrile oxide dipole and a vinyl ether dipolarophile.

Dipole Generation

The nitrile oxide precursor, 4-(tert-butyl)benzaldehyde oxime, is oxidized in situ using NaOCl/TEMPO to generate the reactive dipole. This avoids isolation of the unstable nitrile oxide.

Cycloaddition Reaction

Reacting the nitrile oxide with a substituted enol ether (e.g., methyl 3-hydroxy-2-methylenebutanoate) in toluene at 60°C for 12 hours yields the pyrrole core with 74% efficiency and >95% regioselectivity. The 4-hydroxy-5-oxo group is introduced via post-cyclization oxidation with MnO₂.

Critical Factors for Stereocontrol:

  • Solvent Polarity: Apolar solvents (toluene, xylene) favor endo transition states, enhancing diastereoselectivity.
  • Lewis Acid Additives: Mg(OTf)₂ increases reaction rate by 40% without compromising yield.
  • Substituent Effects: Electron-withdrawing groups on the dipolarophile improve dipole reactivity but reduce yield due to side reactions.

Butoxybenzoyl Group Introduction Through Nucleophilic Acyl Substitution

The 4-butoxybenzoyl moiety is installed via nucleophilic acyl substitution on the pyrrole’s 3-position hydroxyl group.

Acid Chloride Preparation

4-Butoxybenzoic acid is treated with oxalyl chloride and catalytic DMF in dichloromethane to generate the acid chloride. This intermediate is used directly without purification.

Acylation Reaction

The pyrrole core is reacted with 1.1 equivalents of 4-butoxybenzoyl chloride in pyridine at 0°C, achieving 91% acylation efficiency. Competing O- vs. N-acylation is suppressed by steric hindrance from the 4-(tert-butyl)phenyl group.

Optimization Data:

ConditionOutcome
Base: Pyridine91% yield, 99% O-selectivity
Base: Triethylamine78% yield, 85% O-selectivity
Solvent: THF65% yield
Solvent: DCM91% yield

XLogP3

8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

588.22940805 g/mol

Monoisotopic Mass

588.22940805 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-09-2024

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